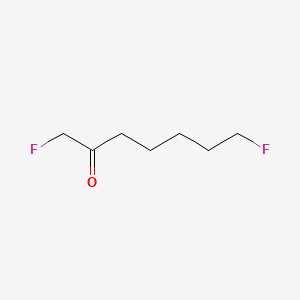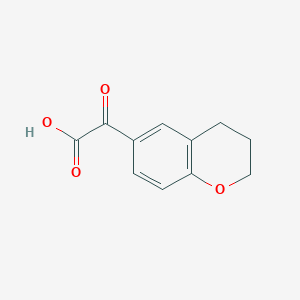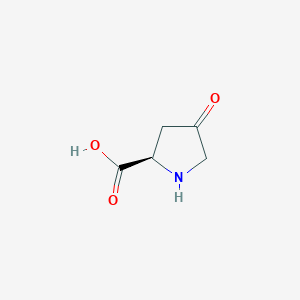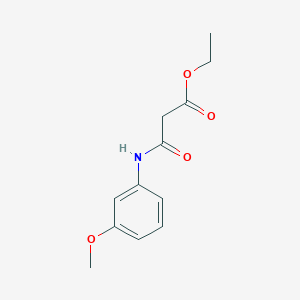
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a malonamic acid ethyl ester moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 3-methoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, plays a crucial role in maximizing the yield and minimizing the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group and the ester moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Methoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxy-phenyl)-malonamic acid ethyl ester
- N-(3-Ethoxy-phenyl)-malonamic acid ethyl ester
- N-(3-Methoxy-phenyl)-malonamic acid methyl ester
Uniqueness
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts specific electronic and steric properties. This uniqueness influences the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
ethyl 3-(3-methoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
JNEYWVKHWWJKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)NC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
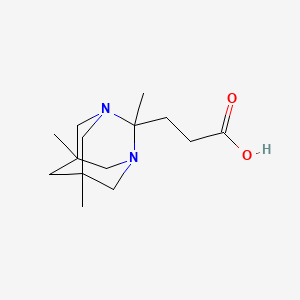
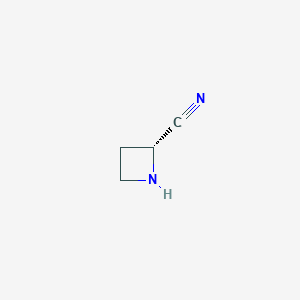
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
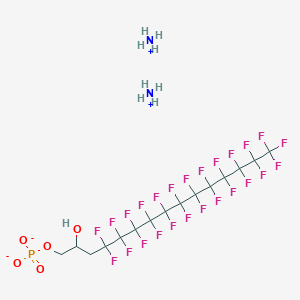
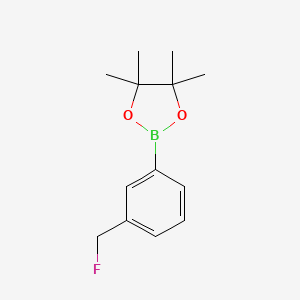
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
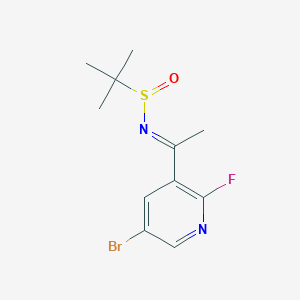
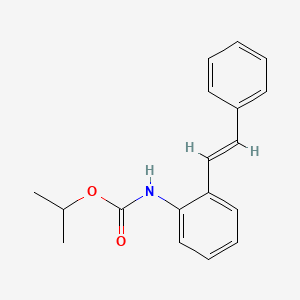
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
